An In-depth Technical Guide to the Physical and Chemical Properties of Spirostan-3,6-diol
An In-depth Technical Guide to the Physical and Chemical Properties of Spirostan-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostan-3,6-diol, a steroidal sapogenin, is a significant natural product with emerging interest in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the physical and chemical properties of a specific stereoisomer, (3β,5α,6β,25R)-Spirostan-3,6-diol, also known as beta-Chlorogenin. This document collates available data on its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it delves into its biological activities, particularly its anti-inflammatory effects, and outlines relevant experimental protocols for its synthesis and characterization. The information is presented to support further research and development of Spirostan-3,6-diol and its derivatives as potential therapeutic agents.
Chemical and Physical Properties
(3β,5α,6β,25R)-Spirostan-3,6-diol is a polycyclic organic compound belonging to the spirostanol (B12661974) class of steroids.[1][2] While one supplier has listed its appearance as liquid, this is likely an error or refers to the compound in a solution, as steroids with this molecular weight are typically solids at room temperature.[3]
Table 1: General and Physicochemical Properties of (3β,5α,6β,25R)-Spirostan-3,6-diol
| Property | Value | Source |
| IUPAC Name | (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16,19-diol | [2] |
| Synonyms | beta-Chlorogenin, (25R)-5alpha-spirostan-3beta,6beta-diol | [2][4] |
| CAS Number | 41743-71-9 | [4] |
| Molecular Formula | C₂₇H₄₄O₄ | [2] |
| Molecular Weight | 432.6 g/mol | [2] |
| Appearance | Expected to be a solid/powder at room temperature. | Inferred |
| XLogP3 | 5.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 432.32395988 Da | [2] |
| Storage Temperature | 2-8°C (recommended for related compounds) | [4] |
Table 2: Spectroscopic Data for Spirostanol Derivatives
| Spectroscopic Technique | Key Features and Expected Chemical Shifts (δ) | Reference Compound | Source |
| ¹H NMR | Signals for the geminal protons of the oxymethylene group (H₂-26) are expected to be less dispersed for the 25R configuration (Δδ < 0.2 ppm). | (25R)-Spirostanes | [5] |
| ¹³C NMR | Characteristic signals for the spiroketal carbon (C-22) and methyl groups (C-21, C-27). | (25R)-5α-Spirostanes | [5] |
| Infrared (IR) | Absorption bands corresponding to O-H stretching (hydroxyl groups) and C-O stretching (ether and alcohol functionalities). | General Steroids | Inferred |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass, along with characteristic fragmentation patterns of the spirostan (B1235563) skeleton. | General Steroids | Inferred |
Experimental Protocols
General Synthesis of Spirostanol Diols from Diosgenin (B1670711)
A common precursor for the synthesis of many steroidal compounds, including spirostanol diols, is diosgenin.[6][7] The following is a generalized protocol based on the synthesis of related compounds.
Experimental Workflow for Synthesis
-
Protection of the 3β-hydroxyl group: The 3β-hydroxyl group of diosgenin is protected, for example, by acetylation using acetic anhydride (B1165640) in pyridine.
-
Epoxidation of the Δ⁵ double bond: The protected diosgenin is then subjected to epoxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the 5α,6α-epoxide.[8]
-
Acid-catalyzed ring opening: The epoxide ring is opened under acidic conditions. The choice of acid and solvent can influence the stereochemistry of the resulting diol.
-
Deprotection: The protecting group at the 3β-position is removed to yield the final Spirostan-3,6-diol.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography.
Isolation and Structure Elucidation
Spirostan-3,6-diol and its glycosides can be isolated from various plant sources.[2] The general procedure involves extraction and chromatographic separation.
Experimental Workflow for Isolation and Characterization
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-CHLOROGENIN | C27H44O4 | CID 10717615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spirostan-3,6-diol, (3beta,5beta,6alpha,25R)-, CasNo.41743-71-9 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Diosgenin - Wikipedia [en.wikipedia.org]
- 7. Synthesis of bidesmosidic dihydrodiosgenin saponins bearing a 3-O-beta-chacotriosyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxidation of Diosgenin, 25(R)-1,4,6-Spirostatrien-3-one and 25(R)-4,6-Spirostadien-3β-ol [mdpi.com]
